molecular formula C9H7F3O3 B2653010 2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid CAS No. 1261645-53-7

2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid

Cat. No.: B2653010
CAS No.: 1261645-53-7
M. Wt: 220.147
InChI Key: UGKBHLSJKAEXFZ-UHFFFAOYSA-N
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Description

2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid (C 9 H 7 F 3 O 4 ) is a fluorinated phenylacetic acid derivative of high interest in advanced organic synthesis and medicinal chemistry research . Compounds featuring a difluoromethoxy group, such as this one, are increasingly valuable as stable precursors for the generation of acyl fluorides, which are robust and versatile intermediates in synthetic chemistry . This reagent may serve as a key building block for introducing the difluoromethylene (CF 2 ) moiety into complex molecular scaffolds, a strategy employed to modulate the physicochemical properties of target molecules, including their metabolic stability, lipophilicity, and bioavailability . The inductive effect of the fluorine atoms and the difluoromethoxy group can increase the acidity of the adjacent protons, potentially facilitating various reaction pathways . Researchers can leverage this acid in decarboxylative radical reactions, where it undergoes oxidative decarboxylation to form a stabilized benzylic radical. This radical species can then attack alkenes or imines, enabling the construction of carbon-carbon bonds in a versatile manner that can even be performed in aqueous solutions . As a specialty fluorinated building block, this compound is intended for the development of novel active pharmaceutical ingredients (APIs) and agrochemicals and is strictly for research purposes . Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(difluoromethoxy)-6-fluorophenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-6-2-1-3-7(15-9(11)12)5(6)4-8(13)14/h1-3,9H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKBHLSJKAEXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid typically involves the reaction of 2-(difluoromethoxy)-6-fluorobenzaldehyde with a suitable nucleophile, followed by oxidation to form the acetic acid derivative. Common reagents used in this synthesis include organometallic reagents such as Grignard reagents or organolithium compounds. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as a reducing agent.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis and Reactions

Synthetic Routes:
The synthesis of 2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid typically involves the reaction of 2-(difluoromethoxy)-6-fluorobenzaldehyde with suitable nucleophiles. Common reagents include organometallic compounds like Grignard reagents. The reaction conditions often require low temperatures and inert atmospheres to minimize side reactions.

Reactivity:
This compound can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized to form carboxylic acids or ketones.
  • Reduction: Can be reduced to alcohols or alkanes using catalysts like palladium on carbon.
  • Substitution: Halogenation or nitration can introduce new functional groups.

Scientific Research Applications

1. Chemistry:
In the realm of synthetic organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique difluoromethoxy and fluorophenyl groups contribute to distinct chemical properties that are valuable in developing novel compounds .

2. Biology:
Research indicates potential biological activities, including enzyme inhibition and receptor binding. The compound's mechanism of action involves interactions with specific molecular targets, which may lead to various biological effects such as modulation of signaling pathways.

3. Medicine:
Ongoing studies are investigating its utility as a pharmaceutical intermediate or active ingredient. The compound's unique structure may provide advantages in drug design, particularly in targeting specific diseases or conditions .

Industrial Applications

Material Development:
In industrial settings, this compound is used in developing new materials and chemical processes. Its properties may enhance the performance of materials in various applications, including coatings and polymers.

A study evaluated the biological activity of various acetic acid derivatives, including this compound. Results showed promising enzyme inhibition activity, suggesting potential therapeutic applications .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for producing this compound at an industrial scale. Implementing continuous flow reactors improved yield and purity significantly compared to traditional batch methods .

Mechanism of Action

The mechanism of action of 2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The target compound features a difluoromethoxy (-OCF₂H) group at the phenyl ring’s 2-position and a fluoro (-F) substituent at the 6-position. Below is a comparative analysis with similar phenylacetic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid 1261645-53-7 C₉H₇F₃O₃ 220.1453 2-OCF₂H, 6-F >98%
2-(2,3-Difluorophenyl)acetic acid 145689-41-4 C₈H₆F₂O₂ 172.13 2-F, 3-F N/A
2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid 1017777-83-1 C₉H₇ClFO₃ 218.61 6-Cl, 2-F, 3-OCH₃ N/A
2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid 1192660-42-6 C₁₀H₁₁F₂NO₃ 231.20 2-OCF₂H, methylamino (-NHCH₃) N/A
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride 1334145-93-5 C₁₀H₁₂Cl₂FNO₂ 292.11 2-Cl, 6-F, dimethylamino (-N(CH₃)₂) N/A
Key Observations:
  • Substituent Diversity : The target compound’s difluoromethoxy group distinguishes it from analogs with simple halogen (F, Cl) or methoxy (-OCH₃) substituents .

Physicochemical Properties

  • Molecular Weight: The target compound (220.15 g/mol) is lighter than amino-substituted analogs (e.g., 231.20–292.11 g/mol) due to the absence of bulky amine groups .
  • Solubility : Fluorinated phenylacetic acids generally require organic solvents (e.g., DMSO). However, hydrochloride salts (e.g., CAS 1334145-93-5) exhibit improved aqueous solubility .
  • Stability: The difluoromethoxy group’s electron-withdrawing nature may enhance metabolic stability compared to non-fluorinated analogs .

Biological Activity

2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid, a compound with notable fluorinated substituents, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C9H8F2O3
  • Molecular Weight : 206.16 g/mol
  • CAS Number : 1261645-53-7

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances lipophilicity and alters the compound's pharmacokinetic properties, potentially improving its absorption and distribution in biological systems .

Anticancer Properties

Research indicates that compounds with difluoromethoxy groups can exhibit significant anticancer activity. For instance, a study demonstrated that a series of difluoromethoxy-substituted compounds displayed enhanced cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition .

CompoundCell LineIC50 (μM)
This compoundA549 (Lung)11.4 ± 2.4
Trifluoromethoxy analogueHeLa (Cervical)7.3 ± 1.5
Difluoroethyl analogueMCF-7 (Breast)9.2 ± 0.2

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. In vitro studies suggest that it can inhibit the expression of pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of difluoromethoxy compounds have revealed their ability to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. This inhibition could reduce amyloid plaque formation, making it a candidate for further therapeutic exploration in neurodegenerative diseases .

Case Studies

  • Study on Anticancer Activity :
    A comprehensive study evaluated the anticancer effects of various difluoromethoxy derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in multiple cancer cell lines, suggesting a broad spectrum of anticancer activity.
  • Neuroprotection Research :
    In a study focusing on neurodegenerative diseases, the compound was tested for its ability to inhibit BACE1 activity. The results showed a promising reduction in amyloid-beta levels, indicating potential as a therapeutic agent for Alzheimer's disease.

Q & A

Q. What are the common synthetic routes for 2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid, and how are intermediates validated?

Methodological Answer: The synthesis typically involves introducing the difluoromethoxy group via nucleophilic substitution using chlorodifluoromethane or difluoromethylation reagents. For example:

Friedel-Crafts acylation of 2-fluoro-6-methoxyphenyl precursors, followed by hydrolysis to yield the acetic acid moiety.

Fluorination of a phenolic intermediate using DAST (diethylaminosulfur trifluoride) to install the difluoromethoxy group .
Validation: Intermediates are confirmed via 19F NMR^{19}\text{F NMR} (to distinguish between -OCHF2_2 and other fluorinated groups) and HPLC-MS to track reaction progress .

Q. How is the compound characterized for purity and structural confirmation in academic settings?

Methodological Answer:

  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water gradients. Impurity thresholds should align with PhEur standards (<0.5% by area) .
  • Structural Confirmation :
    • 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F NMR^{19}\text{F NMR} to resolve aromatic protons, acetic acid protons, and fluorine environments .
    • Elemental Analysis (CHNS) to verify stoichiometry (C9_9H8_8F2_2O3_3) .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

  • Challenges :
    • Weak electron density due to fluorine atoms, complicating refinement.
    • Potential disorder in the difluoromethoxy group.
  • Solutions :
    • Use SHELXL for refinement with anisotropic displacement parameters for fluorine atoms .
    • Apply ORTEP-3 for graphical representation to visualize thermal ellipsoids and validate geometric parameters (e.g., C-O bond lengths: ~1.41 Å) .

Q. How can researchers resolve discrepancies between computational (DFT) and experimental 19F NMR^{19}\text{F NMR}19F NMR chemical shifts?

Methodological Answer:

  • Step 1 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts, accounting for solvent effects (DMSO or CDCl3_3) .
  • Step 2 : Compare with experimental data. Discrepancies >5 ppm may indicate:
    • Conformational flexibility (e.g., rotation of the difluoromethoxy group).
    • Hydrogen bonding in the acetic acid moiety.
  • Step 3 : Validate using variable-temperature NMR to assess dynamic effects .

Q. What strategies are effective for synthesizing isotopically labeled analogs (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) for metabolic studies?

Methodological Answer:

  • Isotope Labeling :
    • Deuterated analogs : Use D2_2O or CD3_3OD in hydrolysis steps to label the acetic acid moiety .
    • 13C^{13}\text{C} labeling : Introduce 13C^{13}\text{C}-enriched sodium cyanide during nitrile intermediate formation .
  • Validation :
    • HRMS (High-Resolution Mass Spectrometry) to confirm isotopic incorporation.
    • LC-MS/MS for tracking labeled metabolites in biological matrices .

Q. How can researchers address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Experimental Design :
    • Perform shake-flask solubility tests in buffered solutions (pH 1–12) and solvents (hexane, ethyl acetate, DMSO).
    • Use Hansen Solubility Parameters to correlate solubility with solvent polarity .
  • Analysis :
    • Conflicting data may arise from polymorphic forms. Validate via PXRD (Powder X-Ray Diffraction) to identify crystalline vs. amorphous states .

Q. What analytical methods are recommended for detecting trace impurities in the compound?

Methodological Answer:

  • LC-HRMS : Detect impurities at <0.1% levels using a Q-TOF mass spectrometer.
  • ICP-MS : Screen for heavy metals (e.g., Pd from catalytic steps) with detection limits <1 ppm .
  • Headspace GC-MS : Identify volatile impurities (e.g., residual solvents) .

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